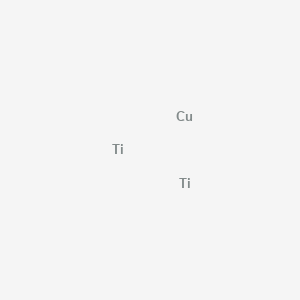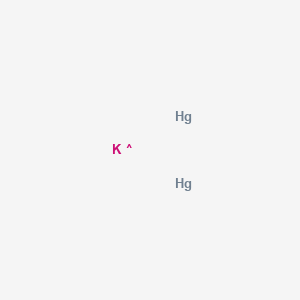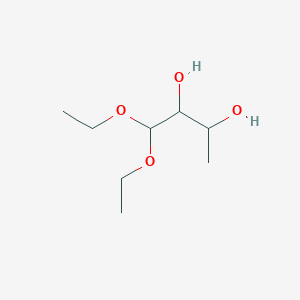
1,1-Diethoxybutane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxybutane-2,3-diol is an organic compound with the molecular formula C8H18O4 It contains two hydroxyl groups and two ether groups, making it a diol and an ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diethoxybutane-2,3-diol can be synthesized through the dihydroxylation of alkenes. This process involves the addition of hydroxyl groups to the double bond of an alkene. Common reagents used for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using simulated moving bed technology. This method allows for the separation of multicomponent mixtures with high purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethoxybutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) and potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Simpler alcohols.
Substitution: Various ether derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxybutane-2,3-diol has diverse applications in scientific research:
Biology: Investigated for its potential as a protective group for sensitive functional groups in biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-purity chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Diethoxybutane-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether groups can act as electron donors, affecting the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dithiane-2,5-diol: Contains sulfur atoms and is used in the synthesis of thiophene derivatives.
Ethylene glycol: A simple diol used as antifreeze and in the production of polyesters.
Uniqueness
1,1-Diethoxybutane-2,3-diol is unique due to its combination of hydroxyl and ether groups, which provide distinct chemical properties and reactivity compared to other diols and ethers. This makes it valuable in specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
10602-30-9 |
|---|---|
Molekularformel |
C8H18O4 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1,1-diethoxybutane-2,3-diol |
InChI |
InChI=1S/C8H18O4/c1-4-11-8(12-5-2)7(10)6(3)9/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
RYGWENCUJCXMAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(C(C)O)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



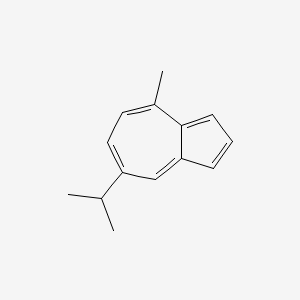
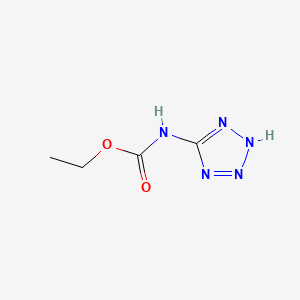


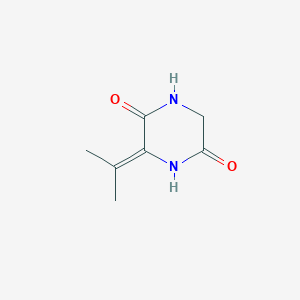
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)

![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)


